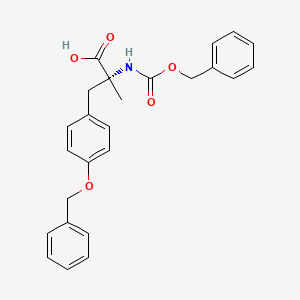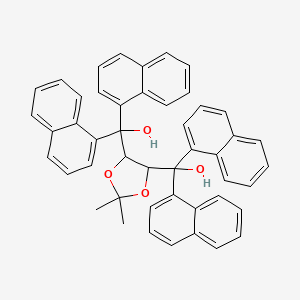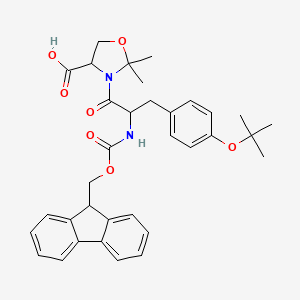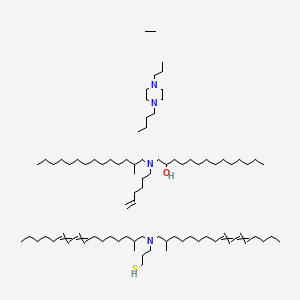
Cbz-O-benzyl-alpha-methyl-D-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-O-benzyl-alpha-methyl-D-Tyr, also known as carboxybenzyl-O-benzyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds without unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-O-benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino and hydroxyl groups of tyrosine. The carboxybenzyl (Cbz) group is used to protect the amino group, while the benzyl group protects the hydroxyl group. The alpha-methyl group is introduced to the tyrosine molecule to form the final compound.
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide. This forms the Cbz-protected tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like potassium carbonate.
Introduction of the Alpha-Methyl Group: The alpha-methyl group is introduced through alkylation using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-O-benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl bromide with potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the tyrosine side chain.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Cbz-O-benzyl-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used in peptide synthesis as a protected amino acid derivative, allowing for the selective formation of peptide bonds.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is utilized in the synthesis of peptide therapeutics and as a building block for drug development.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Cbz-O-benzyl-alpha-methyl-D-Tyr involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation. The carboxybenzyl group can be removed by catalytic hydrogenation, while the benzyl group can be removed by hydrogenolysis. The alpha-methyl group provides steric hindrance, enhancing the selectivity of reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-O-benzyl-D-Tyr: Similar structure but without the alpha-methyl group.
Fmoc-O-benzyl-D-Tyr: Uses fluorenylmethoxycarbonyl (Fmoc) as the protective group instead of carboxybenzyl.
Boc-O-benzyl-D-Tyr: Uses t-butyloxycarbonyl (Boc) as the protective group.
Uniqueness
Cbz-O-benzyl-alpha-methyl-D-Tyr is unique due to the presence of the alpha-methyl group, which provides additional steric hindrance and enhances the selectivity of peptide synthesis reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C25H25NO5 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
Clave InChI |
XCKCHOCUDKLNIV-RUZDIDTESA-N |
SMILES isomérico |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)


![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)




